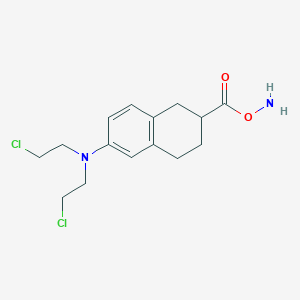
Ncaabca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ncaabca, also known as N-cyclohexyl-N-benzyl-2-aminoethanesulfonic acid, is a research chemical that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Ncaabca acts as a competitive antagonist at the GABA-A receptor, which results in a decrease in the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in anxiogenic and convulsant effects. Ncaabca also acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the excitatory effects of glutamate. This can lead to a decrease in learning and memory.
Effets Biochimiques Et Physiologiques
Ncaabca has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ncaabca in lab experiments is its specificity for the GABA-A and NMDA receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation of Ncaabca is its potential for toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Ncaabca. One area of interest is its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of interest is its potential use in the treatment of addiction, as it has been shown to have an effect on dopamine release in the prefrontal cortex. Additionally, further research is needed to determine the optimal dosage and administration route for Ncaabca in order to minimize its potential for toxicity.
Conclusion:
In conclusion, Ncaabca is a research chemical that has gained attention in the scientific community for its potential applications in various fields. While it has been shown to have a number of biochemical and physiological effects, its potential for toxicity at high doses must be considered. Further research is needed to fully understand the mechanism of action of Ncaabca and its potential applications in various fields.
Méthodes De Synthèse
Ncaabca can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This is then reacted with chlorosulfonic acid to yield N-benzylcyclohexylamine sulfonate, which is then hydrolyzed to form Ncaabca.
Applications De Recherche Scientifique
Ncaabca has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on the NMDA receptor, which is involved in learning and memory.
Propriétés
Numéro CAS |
123408-73-1 |
|---|---|
Nom du produit |
Ncaabca |
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |
Clé InChI |
IGVYCTYXXKITAW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
SMILES canonique |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Synonymes |
2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




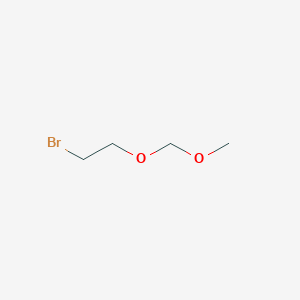

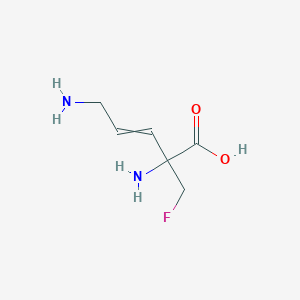

![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
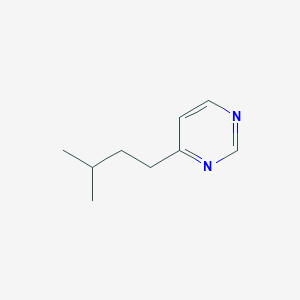
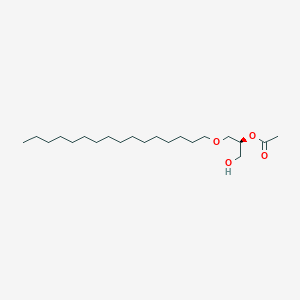
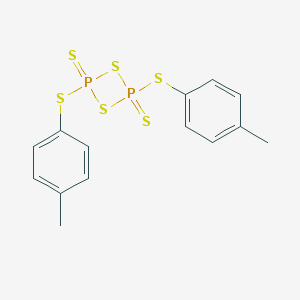
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
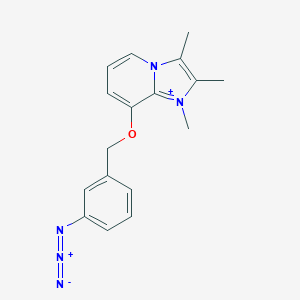
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)